

Foreword: On Nomenclature and Structural Precision

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Compound of Interest

Compound Name: *Methyl 5-(benzyloxy)-2-bromobenzoate*

CAS No.: *431052-32-3*

Cat. No.: *B2428790*

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In the field of synthetic chemistry, precision in nomenclature is paramount. The topic specified, "**Methyl 5-(benzyloxy)-2-bromobenzoate**," is structurally ambiguous and does not correspond to a commonly cited high-value intermediate. However, a closely related isomer, Methyl 2-(benzyloxy)-5-bromobenzoate, is a well-documented and strategically important building block in medicinal chemistry and materials science. This guide will therefore focus on this validated structure. The transposition of substituent numbering is a common point of confusion, and this document aims to provide definitive clarity and a robust technical foundation for researchers working with this versatile compound.

Part 1: Compound Identification and Physicochemical Properties

Methyl 2-(benzyloxy)-5-bromobenzoate is a bifunctional organic compound featuring a protected phenol (as a benzyl ether), a methyl ester, and an aryl bromide. This specific arrangement of functional groups makes it an ideal precursor for complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which is stable to a wide

range of reaction conditions but can be readily removed via hydrogenolysis. The aryl bromide provides a reactive handle for C-C, C-N, and C-O bond formation.

Table 1: Core Compound Identifiers and Properties

Identifier	Value	Source
IUPAC Name	methyl 5-bromo-2-(phenylmethoxy)benzoate	[PubChem][1]
Common Name	Methyl 2-(benzyloxy)-5-bromobenzoate	[PubChem][1]
CAS Number	860000-78-8	[PubChem][1]
Molecular Formula	C ₁₅ H ₁₃ BrO ₃	[PubChem][1]
Molecular Weight	321.16 g/mol	[PubChem][1]
Appearance	Expected to be a white to off-white solid	Inferred
Canonical SMILES	<chem>COC(=O)C1=C(C=C(C=C1)Br)</chem> <chem>OCC2=CC=CC=C2</chem>	[PubChem][1]

| InChIKey | AXWGWAJAENITOC-UHFFFAOYSA-N | [PubChem][1] |

Part 2: Synthesis and Mechanistic Insights

The most direct and reliable synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate involves the protection of a commercially available phenolic precursor, Methyl 5-bromo-2-hydroxybenzoate (also known as methyl 5-bromosalicylate). The reaction proceeds via a Williamson ether synthesis.

Causality in Experimental Design

The chosen protocol is a standard S_N2 reaction. The key steps and their rationale are as follows:

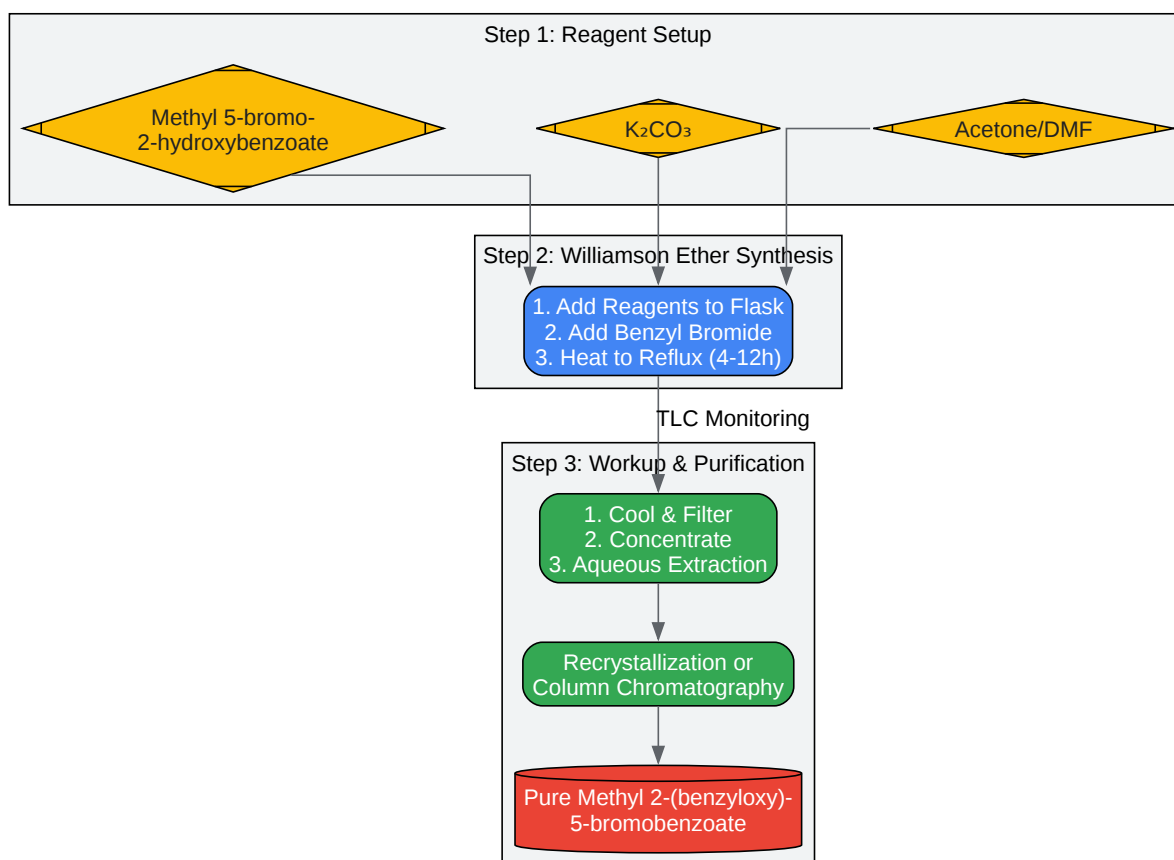
- **Choice of Base:** A moderately strong, non-nucleophilic base like potassium carbonate (K_2CO_3) is ideal. It is strong enough to deprotonate the weakly acidic phenolic hydroxyl ($\sim pK_a$ 10) to form the nucleophilic phenoxide in situ. Stronger bases like sodium hydride (NaH) could also be used but require strictly anhydrous conditions and greater handling care.
- **Choice of Solvent:** A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is selected. These solvents effectively solvate the potassium cation without solvating the phenoxide anion, thus maximizing its nucleophilicity. They also possess sufficiently high boiling points to allow for heating, which increases the reaction rate.
- **Electrophile:** Benzyl bromide or benzyl chloride is used as the benzyl source. Benzyl bromide is more reactive than the chloride and is often preferred for achieving higher yields in a shorter timeframe.
- **Workup and Purification:** An aqueous workup is performed to remove the inorganic base and salts. The product is extracted into an organic solvent. Purification via recrystallization or silica gel chromatography yields the final product with high purity.

Experimental Protocol: Synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate

- **Reagent Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq.), potassium carbonate (K_2CO_3 , 2.0 eq.), and acetone or DMF (approx. 0.1-0.2 M concentration relative to the substrate).
- **Addition of Electrophile:** While stirring the suspension, add benzyl bromide (BnBr, 1.2 eq.) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (for acetone, $\sim 56^\circ C$; for DMF, a temperature of $60-80^\circ C$ is appropriate) and maintain for 4-12 hours.
- **Monitoring:** The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.

- Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford Methyl 2-(benzyloxy)-5-bromobenzoate as a crystalline solid.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate.

Part 3: Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed, with each technique providing unique and complementary information. While a public-domain spectrum for this specific compound is not readily available, the expected data can be reliably predicted based on its structure and established chemical shift principles.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

Technique	Expected Observations	Rationale
^1H NMR	<p>δ 7.8-8.0 ppm (d, 1H): Aromatic H, ortho to CO_2Me.</p> <p>δ 7.4-7.6 ppm (dd, 1H): Aromatic H, ortho to Br.</p> <p>δ 6.9-7.1 ppm (d, 1H): Aromatic H, ortho to O-Bn.</p> <p>δ 7.2-7.4 ppm (m, 5H): Phenyl protons of the benzyl group.</p> <p>δ 5.1-5.3 ppm (s, 2H): Benzylic $-\text{CH}_2-$ protons.</p> <p>δ 3.8-4.0 ppm (s, 3H): Methyl ester $-\text{OCH}_3$ protons.</p>	<p>The chemical shifts and splitting patterns (d = doublet, dd = doublet of doublets, m = multiplet, s = singlet) are dictated by the electronic effects (withdrawing/donating) and proximity of neighboring protons.</p>
^{13}C NMR	<p>δ ~165 ppm: Ester carbonyl carbon.</p> <p>δ ~158 ppm: Aromatic C attached to O-Bn.</p> <p>δ ~136 ppm: Aromatic C (ipso) of the benzyl group.</p> <p>δ ~135 ppm: Aromatic C attached to Br.</p> <p>δ ~127-129 ppm: Aromatic carbons of the benzyl group and benzoate ring.</p> <p>δ ~115 ppm: Aromatic C attached to CO_2Me.</p> <p>δ ~114 ppm: Aromatic C ortho to O-Bn.</p> <p>δ ~71 ppm: Benzylic $-\text{CH}_2-$ carbon.</p> <p>δ ~52 ppm: Methyl ester $-\text{OCH}_3$ carbon.</p>	<p>The chemical shifts reflect the electronic environment of each carbon atom. Carbons attached to electronegative atoms (O, Br) and carbonyl carbons are shifted downfield.</p>

Technique	Expected Observations	Rationale
IR	<p>~3030 cm^{-1}: Aromatic C-H stretch. ~2950 cm^{-1}: Aliphatic C-H stretch (CH_2 & CH_3).</p> <p>~1730 cm^{-1}: Strong C=O stretch (ester). ~1250 cm^{-1}: C-O stretch (ester & ether).</p> <p>~1050 cm^{-1}: C-Br stretch.</p>	Each peak corresponds to the vibrational frequency of a specific bond, confirming the presence of the key functional groups.

| Mass Spec (HRMS) | $[\text{M}]^+$ and $[\text{M}+2]^+$ peaks: Two peaks of nearly equal intensity, separated by 2 m/z units. Exact Mass: Calculated for $\text{C}_{15}\text{H}_{13}^{79}\text{BrO}_3$ and $\text{C}_{15}\text{H}_{13}^{81}\text{BrO}_3$. | The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br are in an ~1:1 natural abundance) provides definitive evidence for the presence of a single bromine atom in the molecule. |

Part 4: Applications in Synthetic Chemistry

The primary utility of Methyl 2-(benzyloxy)-5-bromobenzoate is as an intermediate in the synthesis of more complex molecules, particularly biaryl compounds, which are privileged structures in many FDA-approved drugs. The aryl bromide moiety is a versatile precursor for palladium-catalyzed cross-coupling reactions.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species (like an arylboronic acid) with an organohalide (like our aryl bromide) in the presence of a palladium catalyst and a base.^[2] This reaction is a cornerstone of modern drug discovery due to its high functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids.^{[2][3]}

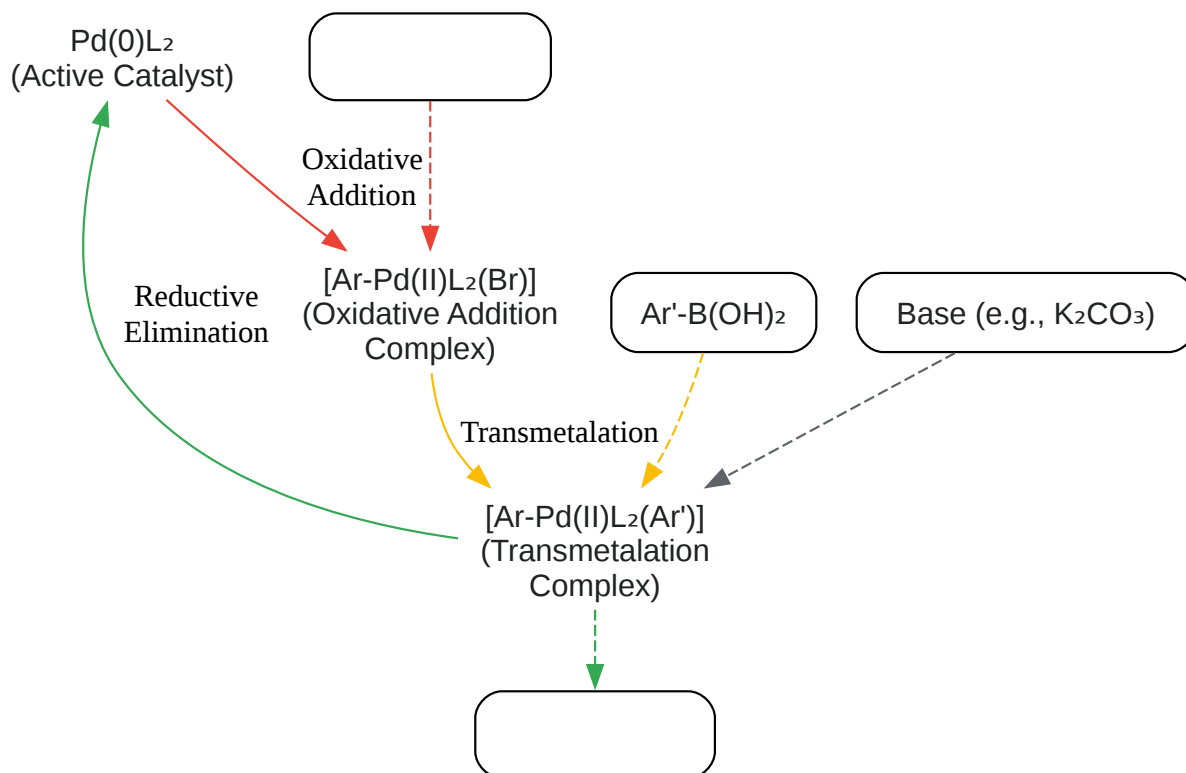
Representative Protocol: Suzuki Coupling with Phenylboronic Acid

- Vessel Setup: In an oven-dried Schlenk flask, combine Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a base such as potassium

carbonate (K_2CO_3 , 2.0-3.0 eq.).

- **Catalyst Addition:** Add the palladium catalyst system. A common and effective system is $Pd(PPh_3)_4$ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) or a combination of a palladium source like $Pd(OAc)_2$ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%).
[3]
- **Solvent Addition:** Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.
- **Reaction:** Heat the mixture with vigorous stirring at 80-100 °C for 4-16 hours, monitoring by TLC.
- **Workup and Purification:** Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na_2SO_4 , concentrate, and purify by column chromatography to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, verified Safety Data Sheet (SDS) for Methyl 2-(benzyloxy)-5-bromobenzoate was not found, the hazards can be reliably inferred from structurally similar compounds, such as other substituted bromo- and acetyl- benzoates.[5]

- Hazard Statements: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
- Precautions for Safe Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid breathing dust, fumes, or vapors. Minimize dust generation.
- Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This safety information is advisory and based on analogous structures. Always consult the specific SDS provided by the supplier before handling this chemical.

References

- PubChem. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- University of Barcelona. (n.d.). Copies of ¹H, ¹³C, ¹⁹F NMR spectra. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Supporting Information for Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. (n.d.). Retrieved from [\[Link\]](#)
- PharmaCompass. (n.d.). 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester. Retrieved from [\[Link\]](#)
- Global Substance Registration System (GSRS). (n.d.). METHYL 2-(BENZYLOXY)-5-(2-BROMOACETYL)BENZOATE. Retrieved from [\[Link\]](#)

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [[Link](#)]
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [[Link](#)]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (n.d.). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [[Link](#)]

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Sources

- [1. Methyl 2-\(benzyloxy\)-5-bromobenzoate | C₁₅H₁₃BrO₃ | CID 44828933 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Lab Reporter \[fishersci.co.uk\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. Yoneda Labs \[yonedalabs.com\]](#)
- [5. Methyl 2-\(benzyloxy\)-5-\(2-bromoacetyl\)benzoate Manufacturers, SDS \[mubychem.com\]](#)
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